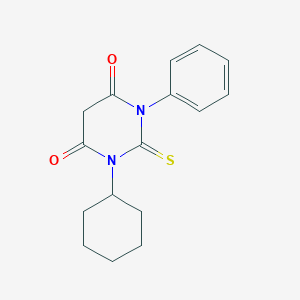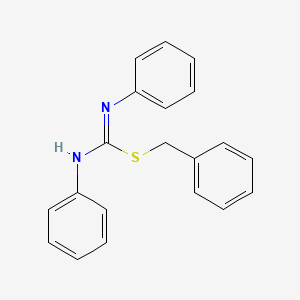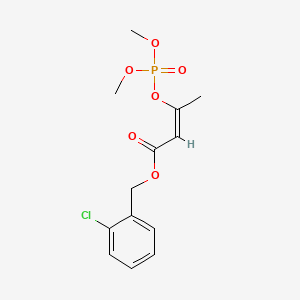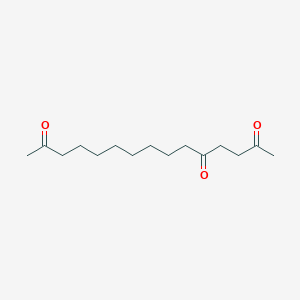
Pentadecane-2,5,14-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentadecane-2,5,14-trione is an organic compound with the molecular formula C15H26O3 It is characterized by the presence of three ketone groups located at the 2nd, 5th, and 14th positions of the pentadecane chain
准备方法
Synthetic Routes and Reaction Conditions
Pentadecane-2,5,14-trione can be synthesized through the condensation reactions of renewable keto acids with paraformaldehyde. For instance, the sulfuric acid and Amberlyst-H+ catalyzed condensation reactions of renewable feedstock levulinic acid with paraformaldehyde under neat conditions at 80°C yield 2,9,11,14-tetraoxadispiro[4.1.5.3]pentadecane-3,6-dione . A similar condensation reaction between 4-ketopimelic acid and paraformaldehyde at 80°C produces 2,9,13-trioxadispiro[4.1.4.3]tetradecane-3,6,10-trione .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of renewable feedstock and catalytic condensation reactions. The use of renewable resources and efficient catalytic systems is crucial for the sustainable and cost-effective production of this compound.
化学反应分析
Types of Reactions
Pentadecane-2,5,14-trione undergoes various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to form carboxylic acids.
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms adjacent to the ketone groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Pentadecane-2,5,14-trione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of pentadecane-2,5,14-trione involves its interaction with various molecular targets and pathways. The ketone groups in the compound can form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,9,11,14-tetraoxadispiro[4.1.5.3]pentadecane-3,6-dione: A similar compound synthesized through condensation reactions with paraformaldehyde.
2,9,13-trioxadispiro[4.1.4.3]tetradecane-3,6,10-trione: Another related compound with a similar structure and synthesis route.
Uniqueness
Pentadecane-2,5,14-trione is unique due to its specific arrangement of ketone groups along the pentadecane chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
属性
CAS 编号 |
63563-88-2 |
|---|---|
分子式 |
C15H26O3 |
分子量 |
254.36 g/mol |
IUPAC 名称 |
pentadecane-2,5,14-trione |
InChI |
InChI=1S/C15H26O3/c1-13(16)9-7-5-3-4-6-8-10-15(18)12-11-14(2)17/h3-12H2,1-2H3 |
InChI 键 |
BEVUVODCSMAYJW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCCCCCCCC(=O)CCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


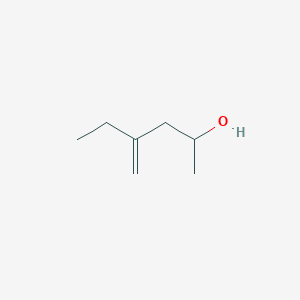
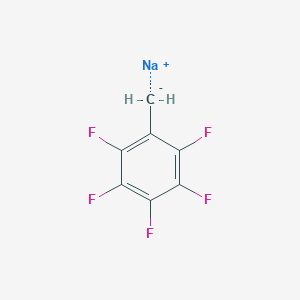
![Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl-](/img/structure/B14507037.png)
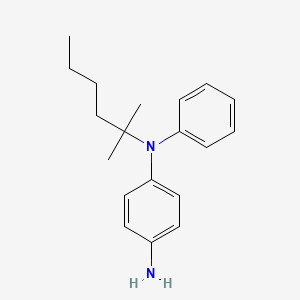
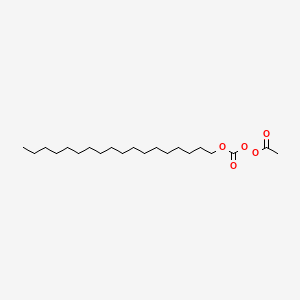
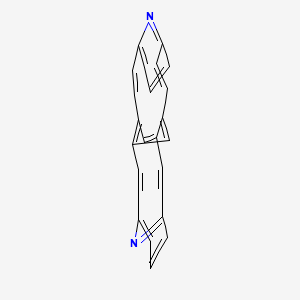
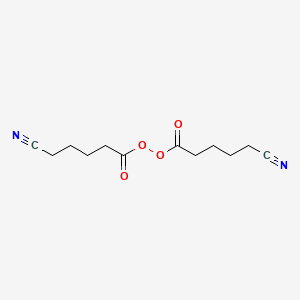
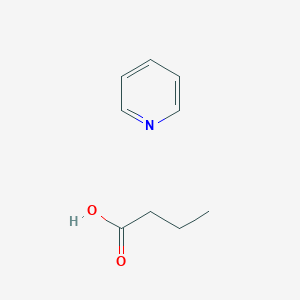
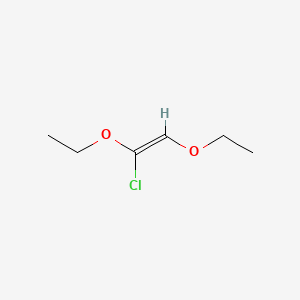
![6-({[7-(Prop-2-EN-1-YL)trideca-1,4,8-trien-3-YL]oxy}carbonyl)cyclohex-3-ene-1-carboxylate](/img/structure/B14507061.png)
![2,2'-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14507068.png)
